molecular formula C13H17F3N2O4 B2682957 tert-butyl 6-(aminomethyl)pyridine-3-carboxylate; trifluoroacetic acid CAS No. 2361636-30-6

tert-butyl 6-(aminomethyl)pyridine-3-carboxylate; trifluoroacetic acid

Cat. No.: B2682957
CAS No.: 2361636-30-6
M. Wt: 322.284
InChI Key: FHWZPOUNWZOFCL-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2361636-30-6 . It has a molecular weight of 322.28 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate tert-butyl ester, a pharmaceutical intermediate used for the synthesis of palbociclib, can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O2.C2HF3O2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8;3-2(4,5)1(6)7/h4-5,7H,6,12H2,1-3H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 322.28 . It is a salt with the formula OC(=O)C(F)(F)F . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Reaction Mechanisms and Synthesis

Studies have shown the utility of tert-butyl 6-(aminomethyl)pyridine-3-carboxylate in reaction mechanisms, particularly in the formation of specific pyridine derivatives when reacted with trifluoroacetic acid (TFA). For instance, Görlitzer and Baltrusch (2000) explored the reaction mechanism leading to the formation of a 9-hydroxy-β-carbolin-4-carboxylic acid derivative from a nifedipine analogue, demonstrating the role of TFA in the elimination of tert-butylester groups and the subsequent formation of pyridine derivatives (Görlitzer & Baltrusch, 2000). This highlights the compound's role in generating specific structures useful in pharmaceutical contexts.

N-Protection in Synthesis

The compound and its derivatives have been utilized in the protection strategies of amines during synthesis. Karimian and Tajik (2014) reported on the efficiency of pyridinium 2,2,2-trifluoroacetate as a catalyst for the N-tert-butoxycarbonylation of amines, demonstrating its utility in synthetic chemistry for protecting amine groups with high yields and under green conditions (Karimian & Tajik, 2014).

Coupling Reactions

The ability of tert-butylcarbonyl derivatives to undergo palladium-catalyzed coupling reactions has been explored, as detailed by Wustrow and Wise (1991). They synthesized a variety of substituted aryl derivatives, showcasing the compound's versatility in creating complex organic molecules (Wustrow & Wise, 1991).

Structural and Thermal Analysis

Further research by Çolak et al. (2021) into the synthesis and characterization of specific dihydrothieno[2,3-c]pyridine derivatives highlights the structural and thermal properties of compounds synthesized from tert-butyl 6-(aminomethyl)pyridine-3-carboxylate derivatives. These studies provide insights into the molecular and crystal structures, offering potential applications in material science and pharmaceuticals (Çolak, Karayel, Buldurun, & Turan, 2021).

Antimalarial Activity

The research on antimalarial compounds reveals the importance of trifluoromethyl-substituted pyridine analogues, indicating the potential therapeutic applications of derivatives. Chavchich et al. (2016) explored the structure-activity relationships of these compounds, identifying a lead compound with superior in vitro and in vivo efficacy against malaria (Chavchich et al., 2016).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety and handling guidelines.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.C2HF3O2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8;3-2(4,5)1(6)7/h4-5,7H,6,12H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWZPOUNWZOFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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